REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16](=O)[NH:15][N:14]=1)=O.P(Cl)(Cl)([Cl:22])=O>S1(CCCC1)(=O)=O>[Cl:22][C:16]1[CH:17]=[CH:18][C:13]2[N:14]([C:9]([CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[F:1])=[N:11][CH:12]=2)[N:15]=1
|
Name
|
compound
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)CC(=O)NCC1=NNC(C=C1)=O
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
185.52 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Excess phosphorus oxychloride was then distilled off under high vacuum
|
Type
|
ADDITION
|
Details
|
added to a saturated aqueous sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (mobile phase:dichloromethane/methanol 20:1→5:1 (v/v))
|
Type
|
WASH
|
Details
|
washed once more with water
|
Type
|
CUSTOM
|
Details
|
purified once more by chromatography on silica gel (mobile phase:dichloromethane/methanol 100:1 v/v)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NC2)CC2=C(C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |